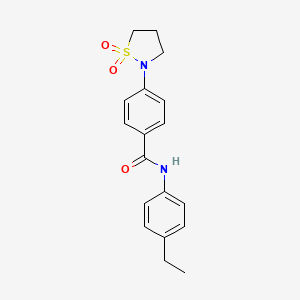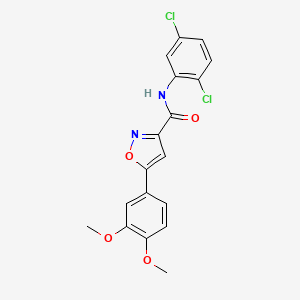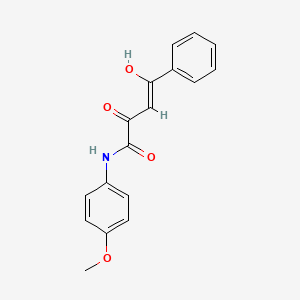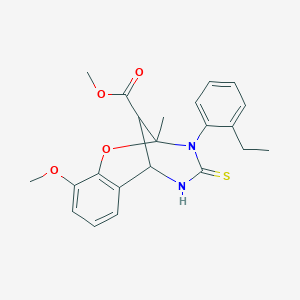
4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with an ethylphenyl group and an isothiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the isothiazolidinyl intermediate. This intermediate is then reacted with 4-ethylphenylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering a new avenue for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The isothiazolidinyl moiety may interact with enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE
- 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE
- 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-TERT-BUTYLPHENYL)BENZAMIDE
Uniqueness
The uniqueness of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-ETHYLPHENYL)BENZAMIDE lies in its specific substitution pattern. The ethyl group on the phenyl ring may confer distinct physical and chemical properties, such as solubility and reactivity, compared to its methyl, isopropyl, or tert-butyl analogs.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-2-14-4-8-16(9-5-14)19-18(21)15-6-10-17(11-7-15)20-12-3-13-24(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
InChI Key |
DDTAWSKWUOPUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437858.png)


![4-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11437879.png)
![N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437887.png)
![(2E)-6-(4-fluorobenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437888.png)
![Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11437892.png)
![8-(4-bromophenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437897.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B11437900.png)

![8-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437905.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11437907.png)
![2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B11437920.png)
![3,4-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11437922.png)
